

In Vitro Characterization of DF-461 (MYK-461/Mavacamten): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	DF-461				
Cat. No.:	B607083	Get Quote			

Note: Publicly available scientific literature does not contain extensive information on a compound designated "**DF-461**". However, the designation is highly similar to "MYK-461", the original research name for Mavacamten, a well-characterized cardiac myosin inhibitor. This guide will proceed under the assumption that "**DF-461**" refers to MYK-461 (Mavacamten).

Introduction

DF-461 (Mavacamten) is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It is designed to target the underlying hypercontractility associated with hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads available for actin binding, thereby normalizing contractile force.[2][3] This document provides an in-depth overview of the in vitro characterization of **DF-461**, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Quantitative Data Summary

The in vitro inhibitory activity of **DF-461** has been assessed across various enzymatic and cellular assay systems. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Enzymatic Inhibition of Myosin ATPase Activity



System	Species/Mutation	IC50 (μM)	Reference	
Myofibrils	Mouse Cardiac	0.3	[4][5]	
Bovine Cardiac	0.490 ± 0.027	[6]		
Human Cardiac	0.711 ± 0.099	[6]		
Rabbit Skeletal	2.14 ± 0.27	[6]	_	
Actin-Activated Myosin	Not Specified	0.47 ± 0.14	[3]	
Human Cardiac Myosin-S1	Wild-Type	1.78	[6]	
R403Q Mutant	-	[6]		
R453C Mutant	-	[6]		
R719W Mutant	1.31	[6]		
R723G Mutant	-	[6]		
G741R Mutant	0.653	[6]		
Phosphate Release (Bovine)	Cardiac Myosin-S1	1.85	[6]	
Phosphate Release (Human)	Cardiac Myosin-S1	1.78	[6]	

Table 2: Cellular and Functional Inhibition

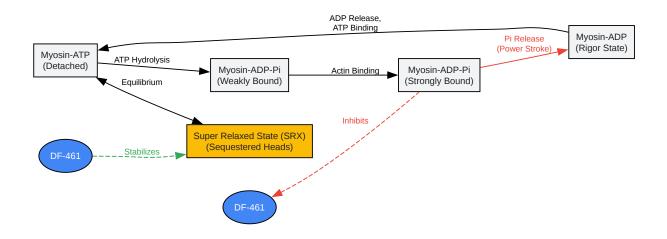


Assay System	Species	Parameter Measured	IC50 (μM)	Reference
Cardiomyocytes	Rat Ventricular	Fractional Shortening	0.18	[4][5]
iPSC- Cardiomyocytes	Human	Impedance Amplitude	0.204	[3]
In Vitro Motility	Not Specified	Actin Filament Velocity (cHMM)	0.14	[7]
In Vitro Motility	Not Specified	Actin Filament Velocity (cS1)	0.62	[7]
Cardiomyocyte Contracture	Rat	CCCP-induced	27.4	[8]

Mechanism of Action and Signaling Pathways

DF-461 modulates the cardiac myosin chemomechanical cycle. It primarily acts by stabilizing an auto-inhibited, energy-sparing state of myosin known as the interacting-heads motif (IHM), where the myosin heads are sequestered and unavailable for actin binding.[7][9] This reduces the number of myosin heads entering the force-producing state. Mechanistically, **DF-461** has been shown to inhibit the rate of phosphate release from the myosin-ADP-Pi complex, a rate-limiting step in the transition to the strongly actin-bound, force-generating state.[5][6]





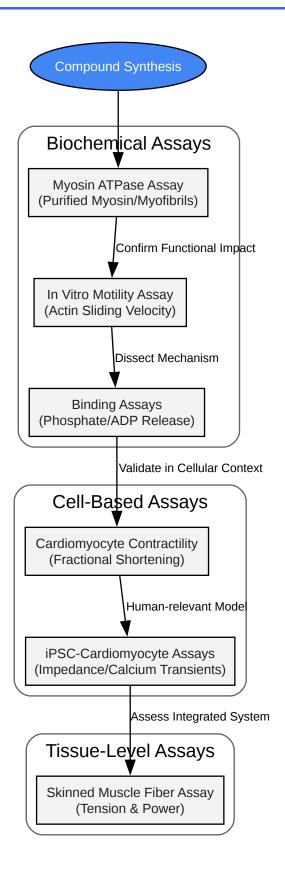
Click to download full resolution via product page

Cardiac Myosin Chemomechanical Cycle and **DF-461** Intervention.

Experimental Workflow

The in vitro characterization of a cardiac myosin inhibitor like **DF-461** typically follows a hierarchical approach, starting from purified proteins and progressing to more complex cellular systems.





Click to download full resolution via product page

General workflow for in vitro characterization of a cardiac myosin inhibitor.



Experimental Protocols

The following are representative protocols for key experiments used in the in vitro characterization of **DF-461**.

Myosin ATPase Activity Assay (NADH-Coupled Plate-Based)

This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH.

- Principle: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the ATPase activity.
- Materials:
 - Purified cardiac myosin or myofibrils
 - Assay Buffer: 20 mM imidazole (pH 7.5), 10 mM KCl, 4 mM MgCl2, 1 mM DTT
 - Enzyme Mix: Pyruvate kinase, lactate dehydrogenase
 - Substrate Mix: ATP, phosphoenolpyruvate, NADH
 - DF-461 stock solution in DMSO
 - 384-well UV-transparent microplate
- Procedure:
 - Prepare a serial dilution of **DF-461** in DMSO.
 - \circ To each well of the microplate, add 2 μ L of the **DF-461** dilution or DMSO (for control).
 - Prepare a reaction mixture containing Assay Buffer, Enzyme Mix, and Substrate Mix.



- Add 40 μL of the reaction mixture to each well.
- \circ Initiate the reaction by adding 10 μ L of myosin/myofibril suspension (e.g., final concentration of 0.25 mg/mL).
- Immediately place the plate in a microplate reader pre-set to 25°C.
- Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
- Data Analysis:
 - Calculate the rate of NADH consumption (Vmax) from the linear portion of the absorbance curve for each concentration of **DF-461**.
 - Normalize the rates relative to the DMSO control (0% inhibition) and a no-myosin control (100% inhibition).
 - Plot the normalized rates against the logarithm of **DF-461** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Isolated Cardiomyocyte Contractility Assay

This assay assesses the effect of **DF-461** on the contractile function of living, isolated cardiomyocytes.

- Principle: The fractional shortening of isolated, electrically paced cardiomyocytes is measured using video microscopy and edge-detection software. A decrease in fractional shortening indicates reduced contractility.
- Materials:
 - Isolated adult rat or mouse ventricular cardiomyocytes
 - Tyrode's solution (containing 1.8 mM CaCl2)
 - Laminin-coated perfusion chamber
 - Field stimulation electrode



- Inverted microscope with a camera and edge-detection system
- DF-461 stock solution in DMSO

Procedure:

- Plate isolated cardiomyocytes on a laminin-coated perfusion chamber and allow them to adhere.
- Mount the chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.
- Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulation electrode.
- Record baseline contractile activity (sarcomere length at diastole and systole) for several cells.
- Introduce Tyrode's solution containing a specific concentration of **DF-461** (or DMSO as a vehicle control) into the chamber.
- After a 5-10 minute incubation period, record the contractile activity again for the same cells.
- Repeat for a range of **DF-461** concentrations.

Data Analysis:

- Calculate fractional shortening (FS) as: FS (%) = [(Diastolic Length Systolic Length) / Diastolic Length] * 100.
- For each cell, calculate the percentage change in fractional shortening after compound addition relative to its baseline.
- Average the results for multiple cells at each concentration.
- Plot the percentage inhibition of fractional shortening against the logarithm of **DF-461** concentration to determine the IC50 value.[4]



In Vitro Motility Assay

This assay measures the effect of **DF-461** on the velocity of actin filaments propelled by surface-adsorbed myosin.

 Principle: Heavy meromyosin (HMM) fragments are adhered to a nitrocellulose-coated coverslip. Fluorescently labeled actin filaments are added in the presence of ATP. The movement of these filaments is observed by fluorescence microscopy, and their velocity is quantified.

Materials:

- Purified cardiac heavy meromyosin (HMM)
- Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)
- Motility Buffer: 25 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 2 mM
 DTT
- ATP solution
- Oxygen scavenging system (glucose oxidase, catalase, glucose)
- Nitrocellulose-coated coverslips

Procedure:

- Create a flow cell using a coverslip and a glass slide.
- Sequentially flow HMM solution into the chamber, followed by a blocking agent (e.g., BSA), to coat the surface.
- Introduce fluorescent actin filaments into the chamber and allow them to bind to the HMM.
- Initiate motility by flowing in Motility Buffer containing ATP, the oxygen scavenging system, and the desired concentration of **DF-461** (or DMSO).



- Record videos of filament movement using a fluorescence microscope equipped with a sensitive camera.
- Data Analysis:
 - Use automated tracking software to measure the velocity of a large number of individual filaments for each condition.
 - Calculate the average filament velocity for each **DF-461** concentration.
 - Normalize the velocities to the DMSO control.
 - Plot the normalized velocity against the logarithm of **DF-461** concentration and fit the data to determine the IC50 value.[6]

Conclusion

The in vitro characterization of **DF-461** (Mavacamten) demonstrates its potent and selective inhibition of cardiac myosin. Through a variety of assays, from purified enzyme systems to isolated cardiomyocytes, a consistent mechanism of reducing ATPase activity and contractility has been established. The data supports its role as a modulator of sarcomere function, providing a clear rationale for its therapeutic application in conditions of cardiac hypercontractility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]



- 4. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repub.eur.nl [repub.eur.nl]
- To cite this document: BenchChem. [In Vitro Characterization of DF-461 (MYK-461/Mavacamten): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607083#in-vitro-characterization-of-df-461]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com